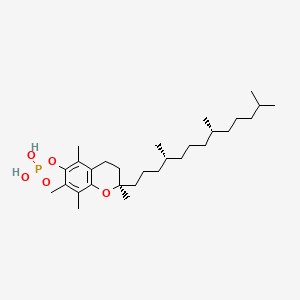

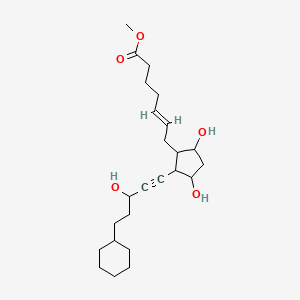

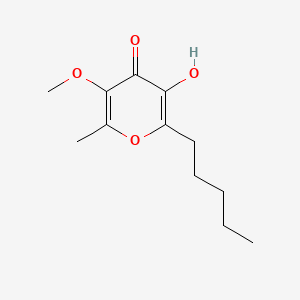

青蒿素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

青蒿素及其衍生物在科学研究中有广泛的应用:

作用机制

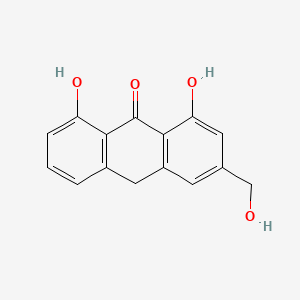

青蒿素的作用机制涉及其内过氧化物桥在寄生虫细胞内的铁离子作用下断裂。 该反应产生活性氧,破坏重要的蛋白质和膜,导致寄生虫死亡 . 青蒿素靶向寄生虫生命周期的滋养体阶段,这对它的快速抗疟疾作用至关重要 .

生化分析

Biochemical Properties

Artemisinin plays a crucial role in biochemical reactions, primarily through its interaction with heme and iron. The endoperoxide bridge in artemisinin is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals are highly potent alkylating agents that target essential macromolecules within parasites, leading to their death . Artemisinin interacts with several enzymes and proteins, including apoptosis-related proteins such as BAX, FASL, and caspase-3, as well as multi-drug resistance genes and cytokines like CD4+ and CD8+ . Additionally, artemisinin affects inflammation-related molecules such as NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

Artemisinin exerts significant effects on various types of cells and cellular processes. It has been shown to regulate the expression of proinflammatory and anti-inflammatory cytokines, influencing the activation and frequency of T helper and B cells, macrophages, dendritic cells, neutrophils, mast cells, and myeloid-derived suppressor cells . Artemisinin also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis, cause cell cycle arrest, and disrupt cancer invasion and metastasis . Furthermore, artemisinin influences the tumor microenvironment and mediates tumor-related signaling pathways .

Molecular Mechanism

The molecular mechanism of artemisinin involves the activation of its endoperoxide bridge by heme or ferrous iron, resulting in the generation of free radicals . These radicals damage susceptible proteins and macromolecules within parasites, leading to their death . Artemisinin also regulates key factors such as apoptosis-related proteins (BAX, FASL, caspase-3), multi-drug resistance genes, cytokines (CD4+, CD8+), inflammation-related molecules (NF-κB, COX2), telomerase, and oxidative stress molecules . Additionally, artemisinin can inhibit or activate enzymes, alter gene expression, and disrupt cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of artemisinin can change over time. Artemisinin and its derivatives have demonstrated stability and efficacy in various in vitro and in vivo studies . The long-term effects on cellular function and potential degradation of the compound are still being investigated. Studies have shown that artemisinin can maintain its antimalarial activity over extended periods, but its stability and degradation in different environments need further exploration .

Dosage Effects in Animal Models

The effects of artemisinin vary with different dosages in animal models. At therapeutic doses, artemisinin has shown efficacy in treating malaria and other diseases without significant adverse effects . At high doses, artemisinin can induce toxicity and adverse effects, including fetal death and malformations in rodents during early embryogenesis . The therapeutic window and threshold effects of artemisinin need to be carefully considered in clinical applications .

Metabolic Pathways

Artemisinin is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways produce isopentenyl diphosphate and dimethylallyl diphosphate, which are converted into farnesyl pyrophosphate by farnesyl pyrophosphate synthase . Farnesyl pyrophosphate is a key intermediate in the biosynthesis of artemisinin . Artemisinin also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Artemisinin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Artemisinin and its derivatives exhibit variations in distribution based on species and developmental stages . The compound’s transport and distribution are influenced by factors such as leaf age, morphology, and trichome distribution .

Subcellular Localization

Artemisinin’s subcellular localization plays a crucial role in its activity and function. Studies have shown that artemisinin accumulates in the endoplasmic reticulum and vesicles involved in intracellular trafficking . It also localizes near the mitochondria upon treatment with dihydroartemisinin . The subcellular localization of artemisinin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

青蒿素可以通过多种方法合成,包括从青蒿中提取和使用基因工程酵母。 提取过程包括从植物的干燥叶片或花簇中分离化合物 . 使用基因工程酵母的合成路线包括生物合成青蒿酸,然后将其化学转化为青蒿素 .

工业生产方法

青蒿素的工业生产通常包括种植青蒿,然后进行提取和纯化过程。 提取通常使用己烷或石油醚等溶剂进行,纯化通过重结晶实现 . 生物技术的进步也使青蒿素可以通过微生物发酵生产,这提供了一种更可持续和可扩展的方法 .

化学反应分析

反应类型

青蒿素会发生各种化学反应,包括氧化、还原和取代。 最显著的反应是其内过氧化物桥的断裂,这对它的抗疟疾活性至关重要 .

常用试剂和条件

氧化: 青蒿素可以使用过氧化氢或间氯过氧苯甲酸等试剂氧化。

还原: 青蒿素的还原可以使用硼氢化钠或氢化铝锂实现。

取代: 取代反应通常涉及胺或硫醇等亲核试剂.

主要产物

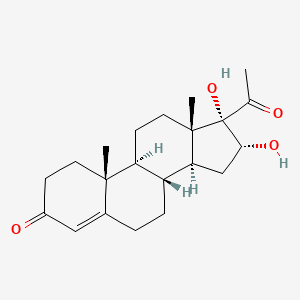

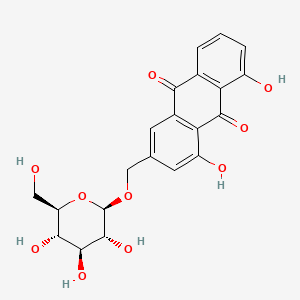

这些反应形成的主要产物包括双氢青蒿素、蒿甲醚和蒿酯。 这些衍生物保留了青蒿素的抗疟疾特性,并用于联合疗法 .

相似化合物的比较

类似化合物

- 双氢青蒿素

- 蒿甲醚

- 蒿酯

- 蒿醚

独特性

青蒿素的独特性在于其内过氧化物桥,这对它的抗疟疾活性至关重要。 这种结构特征在其他天然化合物中并不常见,使青蒿素及其衍生物对疟疾特别有效 . 此外,青蒿素与其他抗疟疾药物相比,具有更广泛的活性谱和更快的寄生虫清除率 .

属性

CAS 编号 |

63968-64-9 |

|---|---|

分子式 |

C15H22O5 |

分子量 |

282.33 g/mol |

IUPAC 名称 |

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8?,9?,10?,11?,13?,14-,15-/m1/s1 |

InChI 键 |

BLUAFEHZUWYNDE-WJRFXBFBSA-N |

SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

手性 SMILES |

CC1CCC2C(C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C)C |

规范 SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |

外观 |

Solid powder |

Key on ui other cas no. |

63968-64-9 |

Pictograms |

Flammable; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

arteannuin artemisinin artemisinine qinghaosu quing hau sau quinghaosu |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)